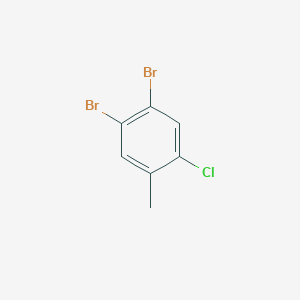

1,2-Dibromo-4-chloro-5-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dibromo-4-chloro-5-methylbenzene is an aromatic compound with the molecular formula C7H5Br2Cl It is characterized by the presence of two bromine atoms, one chlorine atom, and one methyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-chloro-5-methylbenzene can be synthesized through several methods, including:

-

Halogenation of 4-chloro-5-methylbenzene: : This method involves the bromination of 4-chloro-5-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature or slightly elevated temperatures.

-

Electrophilic Aromatic Substitution: : Another approach is the electrophilic aromatic substitution of 1,2-dibromo-5-methylbenzene with chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibromo-4-chloro-5-methylbenzene undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.

-

Reduction Reactions: : The compound can be reduced to form 4-chloro-5-methylbenzene by using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).

-

Oxidation Reactions: : Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of 1,2-dihydroxy-4-chloro-5-methylbenzene or 1,2-diamino-4-chloro-5-methylbenzene.

Reduction: Formation of 4-chloro-5-methylbenzene.

Oxidation: Formation of 4-chloro-5-methylbenzoic acid or 4-chloro-5-methylbenzaldehyde.

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry :

- Serves as an intermediate in the synthesis of complex organic compounds.

- Used in the production of pharmaceuticals, agrochemicals, and dyes.

-

Biology :

- Investigated for potential antimicrobial and antifungal properties.

- Studies focus on interactions with biological systems to understand the effects of halogenated compounds.

-

Medicine :

- Explored for drug development due to its unique structural characteristics that may enhance pharmacological activity.

-

Industry :

- Employed in producing specialty chemicals, polymers, and resins.

Research indicates that 1,2-dibromo-4-chloro-5-methylbenzene exhibits notable antimicrobial properties. Below is a summary of its activity against various microorganisms:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Moderate antibacterial effect |

| Candida albicans | Antifungal activity |

These findings suggest potential for developing new antimicrobial agents.

Case Studies

-

Antimicrobial Efficacy Study :

- A study assessed DBMC's efficacy against a panel of pathogens. Results showed significant inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the organism tested.

-

Fungal Inhibition Study :

- Research focused on antifungal properties against Candida species revealed strong inhibitory effects with IC50 values suggesting clinical relevance.

-

Toxicological Assessment :

- Evaluations indicated potential cytotoxic effects at higher concentrations, highlighting the need for further research to establish safety profiles for therapeutic applications.

Mécanisme D'action

The mechanism of action of 1,2-dibromo-4-chloro-5-methylbenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methyl group contributes to the compound’s hydrophobic character, influencing its solubility and distribution in biological systems.

Comparaison Avec Des Composés Similaires

1,2-Dibromo-4-chloro-5-methylbenzene can be compared with other halogenated aromatic compounds, such as:

1,2-Dibromo-4-chlorobenzene: Lacks the methyl group, which affects its chemical reactivity and physical properties.

1,2-Dibromo-4-methylbenzene: Lacks the chlorine atom, leading to different substitution and reduction reactions.

1,2-Dichloro-4-bromo-5-methylbenzene: Contains two chlorine atoms and one bromine atom, resulting in distinct chemical behavior.

Activité Biologique

1,2-Dibromo-4-chloro-5-methylbenzene (DBMC) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of DBMC, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Molecular Formula : C7H5Br2Cl

- Molecular Weight : 284.3756 g/mol

- CAS Number : 1160574-04-8

The biological activity of DBMC is largely attributed to its halogenated structure. The bromine and chlorine atoms can engage in halogen bonding and hydrophobic interactions with biological macromolecules, such as proteins and enzymes. These interactions may lead to alterations in enzyme activity and cellular processes, contributing to its observed biological effects.

Key Mechanisms:

- Halogen Bonding : The presence of halogens allows DBMC to form specific interactions with nucleophilic sites on proteins.

- Hydrophobic Character : The methyl group enhances the compound's hydrophobicity, influencing its solubility and distribution within biological systems.

Antimicrobial Properties

DBMC has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi.

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Moderate antibacterial effect |

| Candida albicans | Antifungal activity |

These findings suggest that DBMC could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers assessed the antimicrobial efficacy of DBMC against a panel of pathogens. The results demonstrated that DBMC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the organism tested. -

Fungal Inhibition Study :

Another significant investigation focused on the antifungal properties of DBMC against Candida species. The study revealed that DBMC exhibited a strong inhibitory effect, with IC50 values indicating effective concentrations for clinical relevance. -

Toxicological Assessment :

A toxicological evaluation revealed that while DBMC shows promising antimicrobial properties, it also poses certain risks. In vivo studies indicated potential cytotoxic effects at higher concentrations, necessitating further research to establish safety profiles for therapeutic applications.

Comparative Analysis with Similar Compounds

DBMC can be compared to other halogenated aromatic compounds to understand its unique properties better:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 1,2-Dibromo-4-chlorobenzene | Lacks methyl group | Higher reactivity but lower hydrophobicity |

| 1,2-Dichloro-4-bromo-5-methylbenzene | Two chlorine atoms | Different substitution patterns leading to varied biological activity |

These comparisons highlight how structural variations influence the biological activities of halogenated compounds.

Propriétés

IUPAC Name |

1,2-dibromo-4-chloro-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBNZSWOHPHREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.